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Compound of Interest

Compound Name: 4-(1-Hydroxyethyl)benzoic acid

Cat. No.: B1606495 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-
Hydroxyethyl)benzoic Acid

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-
Hydroxyethyl)benzoic acid (CAS: 97364-15-3), a key chemical intermediate.[1][2] Intended

for researchers, chemists, and drug development professionals, this document synthesizes

predicted and established spectroscopic principles to offer a detailed interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By

explaining the causality behind spectral features and providing validated experimental

protocols, this guide serves as an authoritative resource for the structural elucidation and

quality control of this compound.

Introduction and Molecular Overview
4-(1-Hydroxyethyl)benzoic acid, with the molecular formula C₉H₁₀O₃ and a molecular weight

of 166.17 g/mol , is a disubstituted benzene derivative featuring both a carboxylic acid and a

secondary alcohol functional group.[1] Its structure presents a unique combination of electronic

and steric features that are clearly resolved by modern spectroscopic techniques.

Understanding these spectral signatures is paramount for confirming its identity, assessing its

purity, and studying its role in synthetic pathways.
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This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, linking every signal, peak,

and fragment to the underlying molecular architecture.

Molecular Structure and Spectroscopic Implications
The key to interpreting the spectra of 4-(1-Hydroxyethyl)benzoic acid lies in understanding its

constituent parts: a 1,4-disubstituted (para) aromatic ring, a carboxylic acid group, and a 1-

hydroxyethyl side chain.

Caption: Annotated structure of 4-(1-Hydroxyethyl)benzoic acid.

Aromatic System: The para-substitution pattern will produce a characteristic AA'BB' splitting

pattern in the ¹H NMR spectrum.

Carboxylic Acid: This group contains a highly deshielded acidic proton and a carbonyl

carbon, which will be prominent in ¹H and ¹³C NMR, respectively. Its O-H and C=O bonds will

produce strong, characteristic bands in the IR spectrum.

1-Hydroxyethyl Group: This chiral center contains a methine proton (CH), a methyl group

(CH₃), and a hydroxyl proton. These will give rise to a quartet and a doublet in the ¹H NMR

spectrum due to spin-spin coupling.

Spectroscopic Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides a quantitative map of the hydrogen environments in the

molecule. For a carboxylic acid, a polar deuterated solvent like DMSO-d₆ is often preferred as it

can solubilize the compound and exchange with the acidic protons.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Label
Predicted
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

H-O2 ~12.9
Broad
Singlet

1H
Carboxylic
Acid OH

Highly
deshielded
due to
acidity and
hydrogen
bonding.[4]
[5]

H-2, H-6 ~7.90 Doublet 2H Aromatic CH

Ortho to the

electron-

withdrawing

carboxylic

acid group,

resulting in

significant

deshielding.

H-3, H-5 ~7.45 Doublet 2H Aromatic CH

Ortho to the

electron-

donating

hydroxyethyl

group, less

deshielded

than H-2/H-6.

H-O3 ~5.30
Singlet/Doubl

et
1H Alcohol OH

Chemical

shift is

concentration

-dependent;

may couple

with H-8.

H-8 ~4.80 Quartet 1H Benzylic CH Deshielded

by the

aromatic ring

and oxygen.
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Label
Predicted
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

Split by the

three H-9

protons.

| H-9 | ~1.35 | Doublet | 3H | Methyl CH₃ | Shielded aliphatic proton, split by the single H-8

proton. |

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical

shifts are highly sensitive to the electronegativity of attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Label
Predicted Shift (δ,
ppm)

Assignment Rationale

C-7 ~167.5
Carboxylic Acid
C=O

Carbonyl carbons
in aromatic acids
are highly
deshielded.[6]

C-4 ~148.0 Aromatic C-CH(OH)

Quaternary carbon

attached to the

electron-donating

hydroxyethyl group,

deshielded.

C-1 ~130.5 Aromatic C-COOH

Quaternary carbon

attached to the

electron-withdrawing

carboxyl group.

C-2, C-6 ~129.5 Aromatic CH
Carbons ortho to the

carboxyl group.

C-3, C-5 ~125.0 Aromatic CH
Carbons ortho to the

hydroxyethyl group.

C-8 ~68.0 Benzylic CH

Carbon attached to an

oxygen atom is

significantly

deshielded.

| C-9 | ~25.0 | Methyl CH₃ | Standard aliphatic carbon chemical shift. |

Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups based on their

vibrational frequencies. For a solid sample like 4-(1-Hydroxyethyl)benzoic acid, the KBr pellet

method is a standard and effective technique.[7][8]

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

In-depth
Interpretation

~3300-2500 Broad, Strong O-H Stretch
Carboxylic
Acid

The extreme
broadness is a
hallmark of the
hydrogen-
bonded dimers
formed by
carboxylic
acids.[4][6]

~3400 Medium, Sharp O-H Stretch Alcohol

The secondary

alcohol O-H

stretch appears

as a sharper

band, often

superimposed on

the broad

carboxylic acid

signal.

~3050 Medium C-H Stretch Aromatic

Characteristic

stretching

vibration for sp²

C-H bonds on

the benzene ring.

~2980 Medium C-H Stretch Aliphatic

Stretching

vibrations for the

sp³ C-H bonds in

the ethyl group.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

In-depth
Interpretation

~1690 Strong, Sharp C=O Stretch Carboxylic Acid

This intense

absorption is

characteristic of

a carbonyl group

conjugated with

an aromatic ring.

[9]

~1610, ~1580 Medium-Strong C=C Stretch Aromatic Ring

Skeletal

vibrations of the

benzene ring.

~1300 Strong C-O Stretch
Carboxylic Acid /

Alcohol

A combination of

C-O stretching

and O-H bending

vibrations.

| ~850 | Strong | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted ring,

highly diagnostic of the substitution pattern. |

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule, offering clues to its structure. The

fragmentation of benzoic acid derivatives is well-documented.[10]

Molecular Ion (M⁺∙): The parent molecule minus one electron. Expected at m/z = 166. This

peak may be of moderate to low intensity in aromatic acids.[5]

Key Fragmentation Pathways:

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond

adjacent to the aromatic ring and the benzylic alcohol. This results in the loss of a methyl

radical (∙CH₃, 15 Da) to form a very stable, resonance-stabilized cation.
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[M - 15]⁺ at m/z = 151 (base peak is likely).

Loss of Water: Dehydration of the secondary alcohol can occur.

[M - 18]⁺ at m/z = 148.

Carboxylic Acid Fragmentation: Fragmentation patterns typical of benzoic acid are also

expected.[10]

Loss of a hydroxyl radical (∙OH, 17 Da): [M - 17]⁺ at m/z = 149.

Loss of the entire carboxyl group (∙COOH, 45 Da): [M - 45]⁺ at m/z = 121.

Standard Operating Protocols
Trustworthy data begins with robust and validated experimental methods. The following

protocols represent standard practices for the spectroscopic analysis of a solid aromatic acid.

Workflow for Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Obtain Solid Sample

Prepare NMR Sample
(5-10 mg in 0.7 mL DMSO-d6)

Prepare IR Sample
(~1 mg in 100 mg KBr)

Prepare MS Sample
(Dilute solution in MeOH/CH2Cl2)

Acquire 1H, 13C, COSY, HSQC Spectra Acquire FTIR Spectrum
(4000-400 cm-1) Acquire EI Mass Spectrum

Assign Peaks & Correlate Data

Confirm Structure & Purity

Click to download full resolution via product page

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol: FTIR Analysis via KBr Pellet
Causality: The KBr matrix is transparent to infrared radiation and, under pressure, forms a

crystalline lattice that holds the sample, allowing for transmission analysis of solid compounds.

[11][12] It is critical that the KBr and sample are completely dry to avoid a large, interfering O-H

band from water.

Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in

an agate mortar to a fine powder.
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Mixing: Add 1-2 mg of the 4-(1-Hydroxyethyl)benzoic acid sample to the mortar. Grind the

sample and KBr together thoroughly for 1-2 minutes to ensure a homogenous mixture and

reduce particle size, which minimizes light scattering.[13]

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic

press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting

pellet should be clear and translucent.[7]

Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Acquire a

background spectrum of the empty sample chamber first. Then, acquire the sample

spectrum over a range of 4000-400 cm⁻¹.

Protocol: NMR Sample Preparation and Acquisition
Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice for carboxylic acids

as it is a polar aprotic solvent that readily dissolves the analyte. The deuterium atoms prevent

the solvent itself from creating overwhelming signals in the ¹H NMR spectrum.[3]

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

Solvation: Using a pipette, add approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is

completely dissolved.

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum,

followed by a ¹³C spectrum. For unambiguous assignments, 2D experiments like COSY (¹H-

¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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